molecular formula C19H26ClNO2 B14461128 Phenol, 3,3'-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride CAS No. 74515-04-1

Phenol, 3,3'-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride

Katalognummer: B14461128
CAS-Nummer: 74515-04-1
Molekulargewicht: 335.9 g/mol
InChI-Schlüssel: AHDIOWWSHASKTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and applications in various scientific fields. This compound is often used in research due to its specific interactions and reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride involves multiple steps. The primary route includes the reaction of phenol derivatives with propylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity. The process involves the use of advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic medium.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Nucleophiles like halides, under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its use, whether in a biological system or a chemical reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phenol, 3,3’-((ethylimino)di-2,1-ethanediyl)bis-, hydrochloride
  • Phenol, 3,3’-((methylimino)di-2,1-ethanediyl)bis-, hydrochloride

Uniqueness

Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride is unique due to its specific propyl group, which influences its reactivity and interactions. This makes it distinct from its ethyl and methyl counterparts, offering different properties and applications.

Eigenschaften

CAS-Nummer

74515-04-1

Molekularformel

C19H26ClNO2

Molekulargewicht

335.9 g/mol

IUPAC-Name

3-[2-[2-(3-hydroxyphenyl)ethyl-propylamino]ethyl]phenol;hydrochloride

InChI

InChI=1S/C19H25NO2.ClH/c1-2-11-20(12-9-16-5-3-7-18(21)14-16)13-10-17-6-4-8-19(22)15-17;/h3-8,14-15,21-22H,2,9-13H2,1H3;1H

InChI-Schlüssel

AHDIOWWSHASKTG-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O.Cl

Verwandte CAS-Nummern

65934-61-4 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.